5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzo[d]oxazole core substituted with a chlorine atom and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with piperidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-aminobenzoic acid: A precursor in the synthesis of 5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one.
3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one: A similar compound lacking the chlorine substitution.
5-chloro-3-(morpholin-4-yl)benzo[d]oxazol-2(3H)-one: A derivative with a morpholine group instead of piperidine.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a piperidinyl group, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the piperidinyl group contributes to its potential bioactivity.
Properties
IUPAC Name |
5-chloro-3-piperidin-4-yl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-11-10(7-8)15(12(16)17-11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJYZHOACZDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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